The Biological Functions of Glycyl-L-Histidine (Gly-His) Dipeptide: A Technical Guide
The Biological Functions of Glycyl-L-Histidine (Gly-His) Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-Histidine (Gly-His) is a naturally occurring dipeptide composed of glycine (B1666218) and L-histidine. While direct research on Gly-His is limited, its biological functions can be largely inferred from its role as a key structural component of the well-characterized tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and the individual physiological activities of its constituent amino acids. This technical guide provides a comprehensive overview of the known and potential biological functions of Gly-His, with a focus on its antioxidant, anti-inflammatory, and metal-chelating properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development efforts.
Core Biological Functions of Gly-His
The biological activities of Gly-His are primarily attributed to the imidazole (B134444) ring of the histidine residue and the overall molecular structure that facilitates metal ion coordination and interaction with biological targets.
Antioxidant Activity
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Direct Radical Scavenging: The imidazole ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
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Metal Ion Chelation: By binding to pro-oxidant metal ions like copper (Cu²⁺) and iron (Fe²⁺), Gly-His can prevent their participation in the Fenton reaction, a major source of hydroxyl radical generation.[1]
Anti-Inflammatory Effects
The anti-inflammatory potential of Gly-His is suggested by studies on related peptides. For instance, Gly-His-Lys (GHK) and Gly-Gly-His (GGH), when complexed with copper, have been shown to decrease the secretion of the pro-inflammatory cytokine IL-6 in TNF-α-stimulated human dermal fibroblasts.[3] Peptides containing Gly-His sequences may modulate inflammatory responses by influencing cytokine production.[4]
Metal Chelation
The imidazole side chain of histidine is an excellent chelator of transition metal ions.[5] This property is fundamental to many of the biological functions of histidine-containing peptides. Gly-His can form stable complexes with metal ions like Cu²⁺, which can influence their bioavailability and redox activity.[4] This chelation is also central to the function of GHK-Cu, which is involved in wound healing and tissue regeneration.[6][7]
Quantitative Data Summary
Direct quantitative data for the biological activities of Gly-His is scarce in the literature. The following tables present data from closely related peptides, primarily GHK, to provide an estimate of potential efficacy. It is crucial to note that these values may not be fully representative of the dipeptide alone.
Table 1: Antioxidant Activity of Related Peptides
| Peptide | Assay | IC50 / Activity | Reference |
| GHK | ROS Reduction (in Caco-2 cells) | Significant reduction at ≤ 10 µM | [2][8] |
| GHK | Hydroxyl Radical Scavenging (ESR) | Dose-dependent reduction | [2] |
| Carnosine | Hydroxyl Radical Scavenging (ESR) | Dose-dependent reduction | [2] |
IC50: The half maximal inhibitory concentration. A lower value indicates higher antioxidant activity.
Table 2: Anti-Inflammatory Activity of Related Peptides
| Peptide/Complex | Cell Line | Stimulus | Effect on IL-6 Secretion | Reference |
| GGH-Cu | NHDF | TNF-α | Decreased | [3] |
| GHK-Cu | NHDF | TNF-α | Decreased | [3] |
NHDF: Normal Human Dermal Fibroblasts
Signaling Pathways
The biological effects of Gly-His are likely mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. Based on the functions of its constituent amino acids and related peptides, the following pathways are of interest:
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct evidence for Gly-His is lacking, carnosine (β-alanyl-L-histidine) is known to activate the Nrf2-Keap1 pathway.[1] This leads to the transcription of antioxidant and cytoprotective genes. It is plausible that Gly-His could exert similar effects due to structural similarities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The anti-inflammatory effects of peptides are often mediated through the inhibition of NF-κB activation. Ophiopogonin D, for example, exerts its anti-inflammatory effects by inhibiting the degradation of IκBα and preventing the nuclear translocation of the NF-κB p65 subunit.[9] Given the observed reduction in pro-inflammatory cytokines by related peptides, it is hypothesized that Gly-His may also modulate this pathway.
Experimental Protocols
Synthesis and Purification of Gly-His Dipeptide
A standard protocol for the solid-phase synthesis of a Gly-His containing peptide is outlined below.[5]
Materials:
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Fmoc-His(Trt)-OH protected amino acid
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Fmoc-Gly-OH protected amino acid
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Rink Amide resin
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N,N-Dimethylformamide (DMF)
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20% Piperidine (B6355638) in DMF
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Coupling reagents (e.g., HBTU, HOBt)
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N,N-Diisopropylethylamine (DIEA)
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Dichloromethane (DCM)
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Methanol
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Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
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Cold diethyl ether
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Reversed-phase C18 HPLC column
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HPLC system with UV detector
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Solvent A: 0.1% TFA in water
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Solvent B: 0.1% TFA in acetonitrile
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
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Amino Acid Coupling (His): Activate Fmoc-His(Trt)-OH with coupling reagents and DIEA, then add to the resin and agitate.
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Washing: Wash the resin thoroughly with DMF.
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Fmoc Deprotection: Repeat step 2.
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Amino Acid Coupling (Gly): Activate Fmoc-Gly-OH and couple to the resin-bound histidine.
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Final Deprotection and Cleavage: After a final deprotection, wash the resin and treat with the cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase HPLC with a gradient of Solvent A and Solvent B.[4][6][10]
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Analysis: Confirm the identity and purity of the Gly-His dipeptide using mass spectrometry.[11][12]
In Vitro Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
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Prepare various concentrations of the Gly-His peptide.
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In a 96-well plate, add the peptide solution to the DPPH solution.
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Incubate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm.
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Calculate the percentage of radical scavenging activity and determine the IC50 value.
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
Procedure:
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Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.
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Warm the FRAP reagent to 37°C.
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Add the Gly-His peptide solution to the FRAP reagent.
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Incubate at 37°C for a defined period (e.g., 4 minutes).
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Measure the absorbance at 593 nm.
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Quantify the antioxidant capacity by comparing with a standard curve of a known reducing agent (e.g., FeSO₄).
In Vitro Anti-Inflammatory Assay (Cytokine Measurement)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., IL-6) in cell culture supernatants.[1][2][9][13][14]
Procedure (Sandwich ELISA):
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Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
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Wash the plate and block non-specific binding sites.
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Add cell culture supernatants (from cells stimulated with an inflammatory agent, with and without Gly-His treatment) and standards to the wells and incubate.
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Wash the plate and add a biotinylated detection antibody.
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Wash and add an enzyme-conjugated streptavidin (e.g., HRP).
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Add a substrate (e.g., TMB) and incubate to develop color.
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Stop the reaction and measure the absorbance at the appropriate wavelength.
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Calculate cytokine concentrations from the standard curve.
Conclusion and Future Directions
The Gly-His dipeptide, as a fundamental component of the bioactive GHK tripeptide, holds significant potential as an antioxidant, anti-inflammatory, and metal-chelating agent. While direct experimental evidence is currently limited, the well-documented activities of GHK and the individual properties of glycine and histidine provide a strong rationale for its biological functions. Further research is warranted to directly quantify the efficacy of Gly-His in various biological assays and to elucidate its precise mechanisms of action and involvement in cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this simple yet promising dipeptide in the fields of drug development, cosmetics, and nutritional science.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Analysis of the quantitative structure–activity relationship of glutathione-derived peptides based on different free radical scavenging systems - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. bowdish.ca [bowdish.ca]
